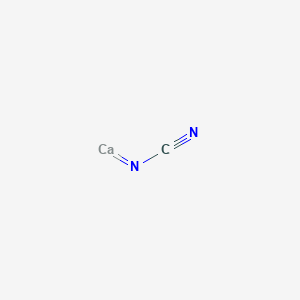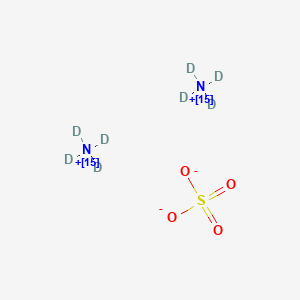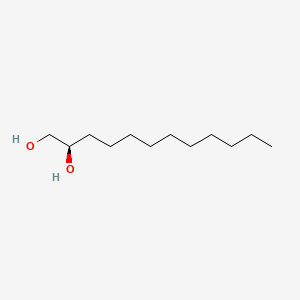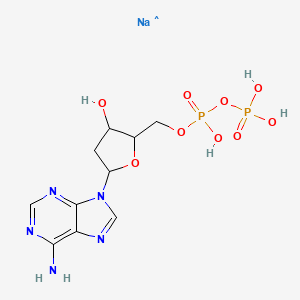![molecular formula C15H16O7 B12059398 7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl alpha-L-arabinofuranoside is a glycosidase substrate used in various biochemical and analytical applications. It is a fluorogenic compound, meaning it releases a fluorescent signal upon enzymatic cleavage, making it useful for detecting and quantifying enzyme activity, particularly alpha-L-arabinofuranosidase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-arabinofuranosyl donors. One common method includes the use of 2H-1-Benzopyran-2-one, 4-methyl-7-[(2,3,5-tri-O-benzoyl-alpha-L-arabinofuranosyl)oxy]- as a starting material . The reaction conditions often involve the use of catalysts and protective groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl alpha-L-arabinofuranoside may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl alpha-L-arabinofuranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. The hydrolysis of the glycosidic bond releases 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of alpha-L-arabinofuranosidase under optimal conditions of pH and temperature. For example, the enzyme exhibits optimum activity at pH 5.8 and 45°C .
Major Products Formed
The major product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl alpha-L-arabinofuranoside is 4-methylumbelliferone, which can be easily detected due to its fluorescent properties .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl alpha-L-arabinofuranoside is widely used in scientific research for various applications:
Biochemistry: It is used to study the activity of alpha-L-arabinofuranosidase and other glycosidases.
Molecular Biology: The compound is employed in assays to measure enzyme kinetics and to screen for enzyme inhibitors.
Medicine: It is used in diagnostic assays to detect enzyme deficiencies and in research on metabolic disorders.
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves its enzymatic cleavage by alpha-L-arabinofuranosidase. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity .
Vergleich Mit ähnlichen Verbindungen
4-Methylumbelliferyl alpha-L-arabinofuranoside is unique due to its specific substrate properties for alpha-L-arabinofuranosidase. Similar compounds include:
4-Methylumbelliferyl beta-D-glucuronide: Used as a substrate for beta-glucuronidase.
4-Methylumbelliferyl alpha-D-galactopyranoside: Used as a substrate for alpha-galactosidase.
4-Methylumbelliferyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific enzymes they target.
Eigenschaften
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)


